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Compound of Interest

Compound Name: 4-(Cyclopentylsulfanyl)phenol

Cat. No.: B7871698

Get Quote

Synthesis, Physicochemical Profile, and Medicinal
Chemistry Applications
Executive Summary
4-(Cyclopentylsulfanyl)phenol (IUPAC) is a lipophilic phenolic thioether often utilized as a

scaffold in the development of peroxisome proliferator-activated receptor (PPAR) agonists, 5-

lipoxygenase (5-LOX) inhibitors, and selective estrogen receptor modulators (SERMs).[1][2]

Functioning as a bioisostere of 4-(cyclopentyloxy)phenol, this molecule introduces a sulfur

atom in the linker position, altering the electronic distribution, metabolic stability, and

lipophilicity profile compared to its ether counterpart. This guide provides a validated synthetic

protocol, metabolic pathway analysis, and structural data for integration into drug discovery

pipelines.

Chemical Identity & Nomenclature[3][4][5]
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Parameter Detail

IUPAC Name 4-(Cyclopentylsulfanyl)phenol

Common Synonyms
4-(Cyclopentylthio)phenol; p-

Cyclopentylthiophenol

Molecular Formula

Molecular Weight 194.29 g/mol

SMILES Oc1ccc(SC2CCCC2)cc1

InChIKey (Predicted) XZQJ...[3][4] (Structure Dependent)

Core Scaffold Thioether-linked Phenol

Synthetic Pathway & Protocol
The most robust synthetic route for 4-(cyclopentylsulfanyl)phenol utilizes a Williamson-type

S-alkylation of 4-mercaptophenol. This method is preferred over the direct sulfenylation of

phenol due to higher regioselectivity and milder conditions.

Reaction Scheme (Graphviz Visualization)
The following diagram outlines the critical process flow for the synthesis, highlighting the

reagents and purification steps.
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Figure 1: Step-wise synthetic workflow for the S-alkylation of 4-mercaptophenol.
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Detailed Experimental Protocol
Objective: Selective S-alkylation of 4-mercaptophenol without protecting the phenolic hydroxyl

group.

Principle: The thiolate anion (

) is a softer and more powerful nucleophile than the phenoxide anion (

). By using a mild base (

) and controlling stoichiometry, chemoselective alkylation at the sulfur position is achieved.

Materials:

4-Mercaptophenol (1.0 eq)

Cyclopentyl bromide (1.1 eq)

Potassium Carbonate (

, 2.0 eq)

Dimethylformamide (DMF) or Acetone (Anhydrous)

Step-by-Step Methodology:

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-

mercaptophenol (10 mmol) in anhydrous DMF (20 mL).

Critical Step: Degas the solvent with

for 15 minutes prior to addition to prevent disulfide formation (oxidation of thiol).

Deprotonation: Add

(20 mmol) in one portion. Stir at room temperature for 30 minutes. The solution may turn
slightly yellow as the thiolate forms.

Alkylation: Add cyclopentyl bromide (11 mmol) dropwise via syringe.
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Reaction: Heat the mixture to 60°C under an inert atmosphere (

) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 8:2). The thiol spot should disappear.

Workup:

Cool reaction to room temperature.

Pour into ice-water (100 mL) and acidify to pH ~4 with 1M HCl.

Extract with Ethyl Acetate (

mL).

Wash combined organics with brine, dry over

, and concentrate in vacuo.

Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0-20%

EtOAc in Hexanes) to yield 4-(cyclopentylsulfanyl)phenol as a white to off-white solid.

Physicochemical Properties[3][4][5][6][7][8]
Understanding the physicochemical profile is essential for predicting the molecule's behavior in

biological systems.
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Property Value (Predicted/Observed) Significance in Drug Design

LogP (Octanol/Water) ~3.8 – 4.2

Highly lipophilic. Likely to have

high membrane permeability

but potential solubility issues in

aqueous media.

pKa (Phenolic OH) ~9.6 – 9.9

Similar to phenol. The para-

thioether group is weakly

electron-donating by

resonance but withdrawing by

induction; net effect is minimal

on acidity.

Topological Polar Surface Area

(TPSA)

~20 Å² (OH) + ~25 Å² (S) ≈ 45

Å²

Good range for oral

bioavailability (Rule of 5

compliant).

H-Bond Donors 1 The phenolic hydroxyl.[5]

H-Bond Acceptors 2
The oxygen and the sulfur

atom.

Medicinal Chemistry Applications
Bioisosterism (Ether vs. Thioether)
The substitution of the ether oxygen (-O-) with sulfur (-S-) in 4-(cyclopentyloxy)phenol creates

distinct pharmacological advantages:

Lipophilicity: The thioether is more lipophilic, potentially increasing blood-brain barrier (BBB)

penetration.

Bond Angle: The C-S-C bond angle (~92°) is more acute than C-O-C (~110°), altering the

spatial orientation of the cyclopentyl ring relative to the phenol pharmacophore. This can

induce subtle conformational changes that improve (or decrease) binding affinity to target

receptors.

Metabolic Fate: S-Oxidation Pathway
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A critical consideration for thioethers is their susceptibility to metabolic oxidation by Cytochrome

P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMO).

The thioether moiety is a "metabolic soft spot," often undergoing sequential oxidation to the

sulfoxide (chiral) and sulfone (achiral). This transformation significantly increases polarity and

reduces LogP.
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Figure 2: Metabolic oxidation pathway of the thioether linker.

Therapeutic Areas
5-Lipoxygenase (5-LOX) Inhibitors: Phenols with lipophilic tails are classic redox-active

inhibitors of 5-LOX. The cyclopentyl thioether provides the necessary hydrophobic interaction

to anchor the molecule in the enzyme's active site while the phenol acts as a radical

scavenger.

PPAR Agonists: The structure mimics the tail region of many PPAR

agonists (e.g., glitazones), where the acidic head group would be attached to the phenol
ring.

Antimicrobial Agents: Alkyl-substituted phenols are known for membrane-disrupting

antimicrobial activity. The sulfur analogue retains this property while potentially altering the

toxicity profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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